2-(4-Fluorophenyl)piperazine
Overview
Description
2-(4-Fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It is a piperazine derivative that can cause euphoria and mild psychedelic effects . It has been sold as an ingredient in legal recreational drugs, known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Molecular Structure Analysis
The molecular formula of 2-(4-Fluorophenyl)piperazine is C10H13FN2 . The InChI code is InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)piperazine has a molecular weight of 180.2 . Its solubility varies in different solvents: DMF: 30 mg/ml, DMF:PBS (pH7.2) (1:2): 0.33 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Flunarizine Synthesis : 2-(4-Fluorophenyl)piperazine is used in the synthesis of Flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. The industrial production involves condensation processes with N-cynnamylpiperazine or cynnamyl chloride (Shakhmaev, Sunagatullina, & Zorin, 2016).
Neurotransmission Research
- Dopamine and Serotonin Transporter Studies : 2-(4-Fluorophenyl)piperazine derivatives have been explored for their interactions with dopamine and serotonin transporters, providing insights into their potential therapeutic applications in treating conditions like cocaine abuse (Hsin et al., 2002).
Radiolabeled Compounds for PET Imaging
- PET Imaging Studies : Compounds derived from 2-(4-Fluorophenyl)piperazine have been used in positron emission tomography (PET) for studying serotonergic neurotransmission. This includes the development of radiolabeled antagonists for the 5-HT1A receptors (Plenevaux et al., 2000).
Medicinal Chemistry
- Piperazine Derivatives in Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, including those with 2-fluorophenyl components, play a critical role in medicinal chemistry. These compounds have been synthesized and characterized for various applications, including docking studies for potential medical uses (Balaraju, Kalyani, & Laxminarayana, 2019).
Antitumor Activity
- Antitumor Applications : Novel series of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups have shown promising results in inhibiting tumor cells, indicating their potential in antitumor applications (Ding et al., 2016).
Serotonin-Selective Reuptake Inhibitors
- SSRIs Development : Derivatives of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been synthesized as potential selective serotonin reuptake inhibitors (SSRIs) with improved adverse reaction profiles. This research contributes to the development of antidepressants (Dorsey et al., 2004).
Safety And Hazards
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of novel piperazine derivatives, including 2-(4-Fluorophenyl)piperazine, in the future.
properties
IUPAC Name |
2-(4-fluorophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAKSEMIIIZYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984252 | |
Record name | 2-(4-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)piperazine | |
CAS RN |
65709-33-3 | |
Record name | 2-(4-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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